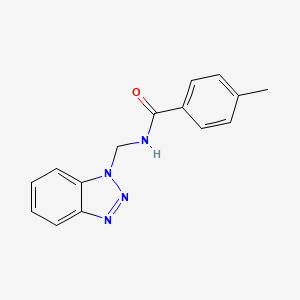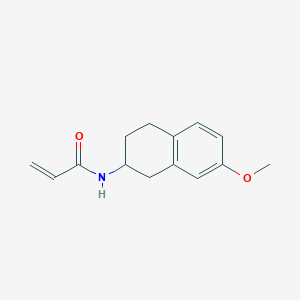
N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide, also known as AM-694, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as designer drugs, which are chemically engineered to mimic the effects of natural cannabinoids found in the cannabis plant.
Wirkmechanismus
N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes such as pain, mood, appetite, and sleep. It binds to the CB1 and CB2 receptors, which are located throughout the body, and activates them to produce its therapeutic effects.
Biochemical and Physiological Effects:
N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide has been shown to produce a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and to reduce pain by activating the CB1 receptors in the brain and spinal cord. It has also been shown to have anti-convulsant properties, which may be beneficial for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide has several advantages for use in laboratory experiments. It is a highly potent compound, which allows for precise dosing and accurate measurements of its effects. It is also stable and easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide in lab experiments is that it is a synthetic compound, and may not accurately mimic the effects of natural cannabinoids found in the cannabis plant.
Zukünftige Richtungen
There are several future directions for research on N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide. One potential area of study is its potential use in the treatment of chronic pain, which is a major medical issue affecting millions of people worldwide. Another area of research is its potential use in the treatment of epilepsy, which is a neurological disorder that affects a significant portion of the population. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide, as well as its potential side effects and interactions with other medications.
Synthesemethoden
N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide is synthesized through a multi-step process that involves the reaction of 7-methoxy-1,2,3,4-tetrahydronaphthalene with propionic anhydride, followed by a reaction with prop-2-en-1-amine. The final product is then purified through chromatography to obtain a high purity compound.
Wissenschaftliche Forschungsanwendungen
N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, making it a promising candidate for the treatment of various medical conditions such as chronic pain, epilepsy, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-14(16)15-12-6-4-10-5-7-13(17-2)9-11(10)8-12/h3,5,7,9,12H,1,4,6,8H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUPJNJJUXNXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2)NC(=O)C=C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

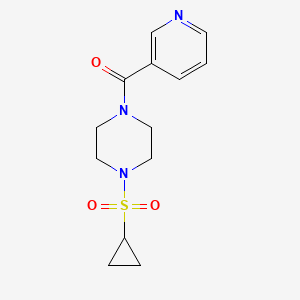
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2939665.png)
![2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate](/img/structure/B2939666.png)
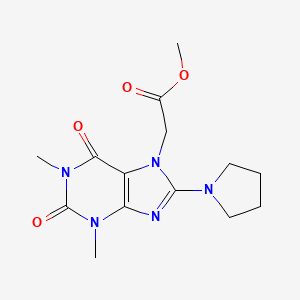

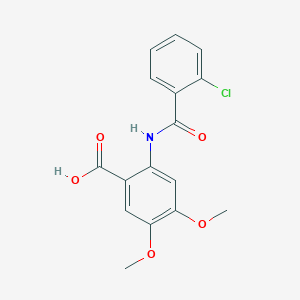

![4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide](/img/structure/B2939675.png)
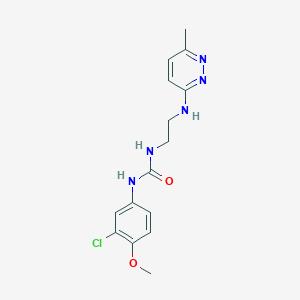
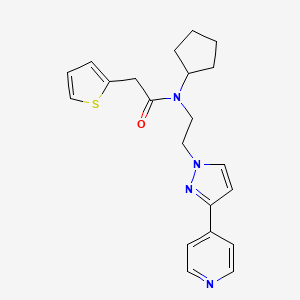

![3-(2-chloroacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2939681.png)
![8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2939682.png)
